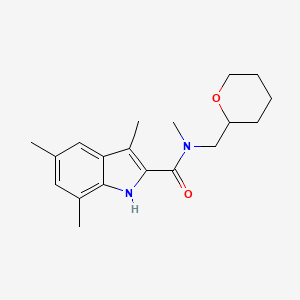

N,3,5,7-四甲基-N-(四氢-2H-吡喃-2-基甲基)-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A versatile synthesis route involves multistep strategies starting from commercially available indole 2-carboxylic acid, leading to polycyclic compounds via intramolecular Michael addition promoted by catalytic amounts of InBr3, providing excellent yields in both anhydrous organic and aqueous media (Agnusdei et al., 2003).

Molecular Structure Analysis

The crystal structure of related compounds reveals interactions such as N—H⋯O and N—H⋯N hydrogen bonds forming chain and network structures, indicating the importance of hydrogen bonding in the structural stability of these molecules (Cati & Stoeckli-Evans, 2017).

Chemical Reactions and Properties

Compounds with pyrazole and indole frameworks have been synthesized and characterized, showing a wide range of reactivities and forming products with significant biological activities. This demonstrates the reactive versatility of these frameworks, which can be applied to the synthesis of novel compounds (Bol’but et al., 2014).

Physical Properties Analysis

The synthesis and characterization of novel pyrazole derivatives show properties like thermal stability up to 190°C and the presence of supramolecular motifs in their crystal structures. These findings are crucial for understanding the stability and molecular interactions of similar compounds (Kumara et al., 2018).

Chemical Properties Analysis

The design and synthesis of novel analogs with specific frameworks have led to the identification of compounds with potent cytotoxicity against specific cell lines. This highlights the chemical diversity and potential of these compounds for developing new agents with specific activities (Kim et al., 2017).

科学研究应用

抗癌研究

该化合物已在抗癌研究中得到探索。包括与指定化合物类似的新型吲哚衍生物在抑制癌细胞系方面已显示出有希望的结果。一项研究证明了新型吡唑-吲哚杂化物的合成,该杂化物对各种人类癌症类型(如结直肠癌、乳腺腺癌、肝癌和肺癌)具有显着的抗肿瘤活性。这些化合物通过分子杂交合成,并在体外表现出细胞毒性活性,突出了它们作为抗癌剂的潜力 (Hassan 等人,2021)。

四氢吡喃并[3,4-b]吲哚的合成

该化合物已用于合成在药物化学中很重要的四氢吡喃并[3,4-b]吲哚。一项研究描述了硅导向的氧杂-Pictet-Spengler环化和涉及 2-三甲基甲硅烷基色氨酚的不寻常的二聚化反应,以合成四氢吡喃并[3,4-b]吲哚,展示了有机合成中的新途径 (Zhang 等人,2005)。

吲哚生物碱的手性合成

该化合物在 Corynanthe 型吲哚生物碱的手性合成中发挥了重要作用。研究证明了手性甲酰甲基(乙烯基)四氢吡喃酮的合成,这是一种用于这些生物碱的潜在多功能合成子,突出了该化合物在合成复杂有机分子中的作用 (Takano 等人,1981)。

抗过敏剂

对抗过敏剂的研究已经利用了类似于 N,3,5,7-四甲基-N-(四氢-2H-吡喃-2-基甲基)-1H-吲哚-2-甲酰胺的化合物。一项研究合成并评估了 5-氧代-5H-[1]苯并吡喃并[2,3-b]吡啶的抗过敏活性,显示了这些化合物在药物应用中的潜力 (Nohara 等人,1985)。

属性

IUPAC Name |

N,3,5,7-tetramethyl-N-(oxan-2-ylmethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-12-9-13(2)17-16(10-12)14(3)18(20-17)19(22)21(4)11-15-7-5-6-8-23-15/h9-10,15,20H,5-8,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMWMAWXNDXGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3CCCCO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)

![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)